Butanamide, 2-formyl-N,N-dimethyl-
Description
Butanamide, 2-formyl-N,N-dimethyl- is a substituted amide characterized by a butanamide backbone (CH₂CH₂CH₂CON-) with a formyl (-CHO) group at the second carbon and two methyl groups attached to the nitrogen atom (N,N-dimethyl). While direct thermodynamic data for this compound are absent in the provided evidence, analogous amides (e.g., butanamide and N-methylpropanamide) exhibit standard enthalpies of formation ranging from -364.8 to -282.0 kJ/mol, suggesting moderate stability . The formyl group may enhance electrophilicity at the β-carbon, making it a candidate for nucleophilic additions or cyclization reactions .
Properties
CAS No. |
143919-71-5 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-formyl-N,N-dimethylbutanamide |
InChI |
InChI=1S/C7H13NO2/c1-4-6(5-9)7(10)8(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
STRGHBRAPQLPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-formyl-N,N-dimethyl- typically involves the reaction of butyric acid derivatives with dimethylamine. One common method is the reaction of butyryl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Butanamide, 2-formyl-N,N-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-formyl-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Butanoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Butanamide, 2-formyl-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Butanamide, 2-formyl-N,N-dimethyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- N-Substituents : N,N-dimethyl groups reduce hydrogen-bonding capacity, lowering melting points relative to primary amides (e.g., butanamide: m.p. ~179°C) .
- Aromatic vs. Aliphatic N-Groups : N-phenyl derivatives (e.g., ) exhibit UV absorbance useful in spectrophotometry, whereas aliphatic N-substituents (e.g., N,N-dimethyl) may improve lipid solubility .
Comparative Reactivity
- Hydrogen Bonding: N,N-dimethyl substitution eliminates NH hydrogen donors, reducing intermolecular interactions compared to N-unsubstituted analogs (e.g., butanamide) .
- Steric Effects : The 2-formyl group may hinder nucleophilic attack at the carbonyl carbon compared to linear analogs like N-methylpropanamide .
Pharmaceutical Potential
- Docking Studies : Butanamide derivatives (e.g., ) show high binding affinities to proteins (e.g., 3-TOP), suggesting antidiabetic activity. The formyl group in 2-formyl-N,N-dimethylbutanamide could modulate interactions via hydrogen bonding or π-stacking .
- Drug Intermediates : Complex derivatives (e.g., ) are used in synthesizing enzyme inhibitors or anti-inflammatory agents, highlighting the scaffold’s versatility .
Analytical Chemistry
- Spectrophotometry : Compounds with aromatic N-substituents (e.g., N-phenyl) are quantified via UV-Vis at 210 nm, while aliphatic analogs may require GC-MS for detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
